N-(6-benzamidopyridin-3-yl)-2-fluoropyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-benzamidopyridin-3-yl)-2-fluoropyridine-4-carboxamide, also known as BAY-61-3606, is a small molecule inhibitor of the platelet glycoprotein VI (GPVI) receptor. It was first synthesized in 2005 by researchers at Bayer Healthcare AG and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
N-(6-benzamidopyridin-3-yl)-2-fluoropyridine-4-carboxamide works by binding to the GPVI receptor on platelets, thereby preventing the binding of collagen and other ligands that activate platelet aggregation and thrombus formation. This leads to a reduction in platelet activation and a decrease in thrombotic events.
Biochemical and Physiological Effects
N-(6-benzamidopyridin-3-yl)-2-fluoropyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects, including inhibition of platelet aggregation, reduction in thrombus formation, inhibition of tumor growth and metastasis, and reduction in pro-inflammatory cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(6-benzamidopyridin-3-yl)-2-fluoropyridine-4-carboxamide for lab experiments is its specificity for the GPVI receptor, which allows for targeted inhibition of platelet activation and thrombus formation. However, one limitation is that it may not be effective in all cases of thrombotic disease, as some thrombi may be formed through other mechanisms.
Direcciones Futuras
There are a number of potential future directions for research on N-(6-benzamidopyridin-3-yl)-2-fluoropyridine-4-carboxamide, including:
1. Development of more potent and selective inhibitors of the GPVI receptor.
2. Investigation of the potential use of N-(6-benzamidopyridin-3-yl)-2-fluoropyridine-4-carboxamide in combination with other anti-thrombotic agents.
3. Evaluation of the potential use of N-(6-benzamidopyridin-3-yl)-2-fluoropyridine-4-carboxamide in the treatment of other diseases such as cancer and inflammation.
4. Investigation of the potential use of N-(6-benzamidopyridin-3-yl)-2-fluoropyridine-4-carboxamide as a diagnostic tool for platelet activation and thrombus formation.
Métodos De Síntesis
The synthesis of N-(6-benzamidopyridin-3-yl)-2-fluoropyridine-4-carboxamide involves a multi-step process starting with the reaction of 2-fluoropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 6-aminonicotinamide to form the intermediate, which is subsequently reacted with benzoyl chloride to form the final product, N-(6-benzamidopyridin-3-yl)-2-fluoropyridine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(6-benzamidopyridin-3-yl)-2-fluoropyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in cardiovascular disease, cancer, and inflammation. In cardiovascular disease, N-(6-benzamidopyridin-3-yl)-2-fluoropyridine-4-carboxamide has been shown to inhibit platelet aggregation and thrombus formation, making it a potential treatment for thrombotic events such as heart attacks and strokes. In cancer, N-(6-benzamidopyridin-3-yl)-2-fluoropyridine-4-carboxamide has been shown to inhibit the growth and metastasis of tumor cells by targeting the GPVI receptor. In inflammation, N-(6-benzamidopyridin-3-yl)-2-fluoropyridine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(6-benzamidopyridin-3-yl)-2-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2/c19-15-10-13(8-9-20-15)18(25)22-14-6-7-16(21-11-14)23-17(24)12-4-2-1-3-5-12/h1-11H,(H,22,25)(H,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZCZJOELPUJCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)NC(=O)C3=CC(=NC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.